molecular formula C8H6BrClO2 B1274378 3-Bromo-5-chloro-4-methoxybenzaldehyde CAS No. 161565-36-2

3-Bromo-5-chloro-4-methoxybenzaldehyde

Cat. No.: B1274378
CAS No.: 161565-36-2
M. Wt: 249.49 g/mol
InChI Key: JUDGICQPFOAWBS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions are carefully controlled to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to achieve high yields and cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further halogenation or nitration reactions.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Bromo-5-chloro-4-methoxybenzoic acid.

    Reduction: 3-Bromo-5-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-5-chloro-4-methoxybenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Chloro-4-methoxybenzaldehyde
  • 3,5-Dibromo-4-methoxybenzaldehyde
  • 3,5-Dichloro-4-methoxybenzaldehyde

Comparison: 3-Bromo-5-chloro-4-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGICQPFOAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397503
Record name 3-bromo-5-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161565-36-2
Record name 3-bromo-5-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 3-bromo-5-chloro-4-methoxybenzaldehyde?

A1: This compound, produced by the fungus Bjerkandera adusta when grown in a bromide-rich medium, is significant because it is a previously unreported natural product. [] The research demonstrates the fungus's capability to biosynthesize halogenated organic compounds, including this novel molecule. This finding opens up avenues for exploring the potential uses of such compounds and understanding the mechanisms by which fungi produce them.

Q2: How does the production of this compound relate to other compounds produced by Bjerkandera adusta?

A2: The study shows that Bjerkandera adusta produces a range of halogenated and non-halogenated aromatic compounds. [] For instance, the fungus produces chlorinated derivatives like 3-chloro-4-methoxybenzaldehyde even at very low chloride concentrations. When bromide is added, it produces brominated compounds like 3-bromo-4-methoxybenzaldehyde and, interestingly, the mixed halogenated compound this compound. This suggests a flexible biosynthetic pathway in the fungus capable of incorporating different halogens depending on their availability in the environment.

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